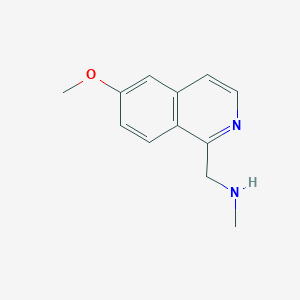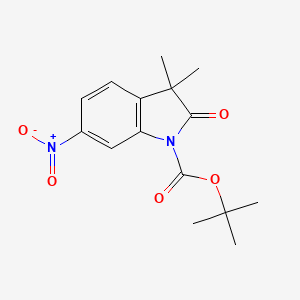
3-(Benzyloxy)-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-N-hydroxypicolinimidamide is an organic compound that belongs to the class of picolinimidamides It features a benzyloxy group attached to the third position of the pyridine ring and an N-hydroxy group attached to the imidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-hydroxypicolinimidamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the Imidamide Moiety: The imidamide group can be formed by reacting the benzyloxy-substituted pyridine with an appropriate amine under acidic or basic conditions.
N-Hydroxylation: The final step involves the hydroxylation of the imidamide nitrogen, which can be achieved using hydroxylamine or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-N-hydroxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but lacks the N-hydroxy and imidamide moieties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group but is structurally different from picolinimidamides.
Uniqueness: 3-(Benzyloxy)-N-hydroxypicolinimidamide is unique due to the combination of its benzyloxy, N-hydroxy, and imidamide groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N'-hydroxy-3-phenylmethoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)12-11(7-4-8-15-12)18-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H2,14,16) |
Clé InChI |
OGNMKAPWJWPYNJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)/C(=N/O)/N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)








![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
